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Mntbap

Cat. No.: B1232267
M. Wt: 843.7 g/mol
InChI Key: OAWZTKNCHQQRKF-UHFFFAOYSA-L
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Description

Overview of Metalloporphyrin Chemistry and Biological Significance

Metalloporphyrins are a class of compounds characterized by a porphyrin ring, a large aromatic macrocycle, with a central metal ion. These structures are fundamental to numerous biological processes. sohag-univ.edu.egnih.gov The specific metal ion and the peripheral chemical groups on the porphyrin ring dictate the molecule's chemical properties and biological function. nih.gov In nature, iron-containing porphyrins (hemes) are essential for oxygen transport in hemoglobin and myoglobin, as well as for electron transport in cytochromes. sohag-univ.edu.egslideshare.net Magnesium-containing porphyrins, such as chlorophyll, are central to photosynthesis. nih.gov The versatility of metalloporphyrins, stemming from their diverse electronic and redox properties, has spurred significant interest in the synthesis of artificial metalloporphyrins for various applications, including catalysis and medicine. sohag-univ.edu.egbiorxiv.org

Historical Perspective on Superoxide (B77818) Dismutase Mimicry Research

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. epa.gov This enzymatic defense is vital for mitigating oxidative stress, a condition implicated in a wide range of diseases. researchgate.net The therapeutic potential of harnessing SOD activity led researchers in the 1970s to develop synthetic compounds that could mimic this function. epa.govmdpi.com The initial focus was on metal complexes, particularly those involving iron and later manganese, due to their redox activity. researchgate.netmdpi.com Manganese was often favored over other metals like iron and copper because of its lower toxicity if the complex were to break down in the body. researchgate.net This research led to the development of various classes of SOD mimics, including manganese porphyrins, Mn salen derivatives, and cyclic polyamines. epa.govresearchgate.netmdpi.com

Positioning of MnTBAP within the Field of Redox-Active Compounds

Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride, or this compound, emerged from this research as a potential SOD mimic. mdpi.comwikipedia.org It is a synthetic, water-soluble, and cell-permeable metalloporphyrin. pubcompare.airesearchgate.net Initially, this compound was widely studied and often cited as an SOD mimetic, with its protective effects in various models of oxidative stress attributed to this activity. nih.gov However, more recent and rigorous studies have brought this classification into question. mdpi.comnih.gov It is now understood that while this compound possesses antioxidant properties, its primary mechanism of action may not be the direct dismutation of superoxide. Instead, its efficacy in biological systems is increasingly attributed to its ability to scavenge other reactive species, particularly peroxynitrite. nih.govresearchgate.netnih.gov This has repositioned this compound within the field as a broader redox-active compound rather than a specific SOD mimic, prompting a re-evaluation of its biological effects. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H28MnN4O8+ B1232267 Mntbap

Properties

Molecular Formula

C48H28MnN4O8+

Molecular Weight

843.7 g/mol

IUPAC Name

manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-2

InChI Key

OAWZTKNCHQQRKF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+3]

Synonyms

manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin
manganese(III)-tetrakis(4-benzoic acid)porphyrin
Mn(III) tetrakis(4-benzoic acid)porphyrin
MnTBAP

Origin of Product

United States

Chemical and Physical Properties of Mntbap

MnTBAP is a manganic porphyrin complex with the chemical formula C₄₈H₂₈MnN₄O₈ · Cl. caymanchem.com Its structure consists of a central manganese (III) ion coordinated by a tetrakis(4-benzoic acid) porphyrin ring. mdpi.com This structure imparts specific chemical and physical properties that are crucial to its function.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Formal Name Mn(III)tetrakis(4-benzoic acid) porphyrin, monochloride caymanchem.com
CAS Number 55266-18-7 caymanchem.com
Molecular Formula C₄₈H₂₈MnN₄O₈ · Cl caymanchem.com
Formula Weight 879.1 caymanchem.com
Appearance Crystalline solid caymanchem.com
Purity ≥95% caymanchem.comsigmaaldrich.com
λmax 467 nm caymanchem.com
Solubility Soluble in neutral to basic buffers caymanchem.com

This table is interactive. Click on the headers to sort the data.

The solubility of this compound in aqueous solutions, particularly at neutral and basic pH, is a key feature that facilitates its use in biological research. caymanchem.com

Mechanism of Action As a Superoxide Dismutase Sod Mimic

The mechanism by which SOD mimics catalyze the dismutation of superoxide (B77818) involves a redox cycle where the central metal ion alternates between its oxidized and reduced states. wikipedia.org In the case of manganese-based mimics, the Mn(III) ion is first reduced to Mn(II) by a superoxide molecule, which is oxidized to molecular oxygen. The Mn(II) is then re-oxidized to Mn(III) by a second superoxide molecule, which is reduced to hydrogen peroxide. wikipedia.org

However, detailed kinetic studies have revealed that MnTBAP is a very inefficient catalyst for superoxide dismutation. nih.gov The catalytic rate constant (kcat) for this reaction is several orders of magnitude lower than that of native SOD enzymes and other potent manganese porphyrin-based SOD mimics like MnTE-2-PyP. nih.govresearchgate.netnih.gov Research has shown that the log kcat for superoxide dismutation by this compound is approximately 3.16, which is considered too low to have a significant biological impact. nih.govresearchgate.net Furthermore, studies using SOD-deficient E. coli have demonstrated that this compound cannot functionally replace the missing SOD enzyme, unlike more potent mimics. nih.govresearchgate.net

While pure this compound shows negligible SOD-like activity, some commercial preparations have been found to exhibit low to moderate activity. This has been attributed to the presence of manganese-containing impurities, not the this compound molecule itself. nih.govresearchgate.net

The prevailing scientific consensus now suggests that the protective effects observed with this compound in various biological models are not primarily due to SOD mimicry. Instead, its ability to scavenge other reactive oxygen and nitrogen species, most notably peroxynitrite (ONOO⁻), is thought to be the dominant mechanism. mdpi.comnih.govresearchgate.netnih.gov The rate constant for the reaction of this compound with peroxynitrite is significantly higher than its rate of superoxide dismutation, making it a more effective scavenger of this particular reactive species. nih.govnih.gov

Theoretical and Computational Investigations of Mntbap

Quantum Chemical Calculations for Electronic Structure and Redox Potentials

Quantum chemical calculations are fundamental in characterizing the electronic structure and predicting the redox properties of molecules like MnTBAP. These calculations provide insights into the distribution of electrons within the molecule and how it participates in electron transfer reactions. For this compound, which contains a manganese ion at its core capable of cycling between oxidation states, understanding its redox potential is crucial for explaining its activity, particularly in the context of scavenging reactive species researchgate.net.

Computational techniques, including ab initio or semiempirical electronic structure theory and quantum mechanical continuum solvation models, have been utilized to predict one-electron oxidation potentials of various compounds umn.edu. While the search results did not provide specific quantum chemical calculation data solely focused on this compound's electronic structure and redox potentials in detail, the principles of these methods are directly applicable. Quantum chemical calculations allow for the screening of redox-active molecules and the analysis of their electronic structure researchgate.net. The accuracy of these calculations for redox potentials can vary, but they provide valuable theoretical predictions that can be compared with experimental measurements mdpi.com. The redox potential of the Mn(III)P/Mn(II)P couple in manganese porphyrins, including this compound, is a key property influencing their interactions with biological targets acs.org. Studies have shown that the reduction potential of individual Mn porphyrins, such as this compound, correlates with their ability to increase ascorbate (B8700270) radical, indicating an increase in the rate of ascorbate oxidation aacrjournals.org. The half-wave potential (E1/2) for the MnIII/IIP redox couple in this compound has been reported, and its value influences its interactions acs.org.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in dynamic environments, including biological systems nih.govresearchgate.net. These simulations can provide insights into how this compound interacts with its surroundings, such as solvent molecules, ions, and biological membranes nih.gov. MD simulations allow for the inclusion of environmental conditions, providing a more realistic depiction of molecular behavior nih.gov.

While general applications of MD simulations in biological environments are well-documented nih.govresearchgate.netmdpi-res.com, specific detailed MD simulation studies focusing exclusively on this compound in biological environments were not extensively detailed in the search results. However, MD simulations are commonly used to study the interactions between small molecules and biomembranes, which is relevant to understanding how this compound might behave in a cellular context chemrxiv.org. These simulations can capture complex interactions and provide structural and energetic information, such as binding poses and interaction energies nih.gov. MD simulations have been used in studies involving this compound in the context of biological processes, such as examining the interaction between proteins and active compounds researchgate.net.

Computational Approaches to Binding Interactions with Biomolecules

Computational approaches, including molecular docking and molecular dynamics simulations, are widely used to investigate the binding interactions between small molecules and biomolecules like proteins, DNA, and membranes researchgate.netmdpi.com. These methods help predict binding affinities, identify binding sites, and characterize the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects) nih.govresearchgate.netpreprints.org.

Computational studies have been employed to analyze binding interactions for various compounds with biological targets researchgate.netpreprints.org. For this compound, understanding its binding interactions with biomolecules is essential for elucidating its biological effects. While direct computational studies specifically detailing this compound's binding to a wide range of biomolecules were not the primary focus of the search results, the principles of these computational approaches are applicable. Molecular docking studies can be performed to recognize the binding interaction of compounds with protein pockets researchgate.net. Predicting interactions between proteins and other biomolecules purely based on structure is an important area of computational structural biology biorxiv.org.

In Silico Prediction of Reaction Pathways and Mechanistic Intermediates

In silico methods can be used to predict reaction pathways and identify mechanistic intermediates involved in chemical reactions rsc.org. For a reactive compound like this compound, which can participate in scavenging reactive oxygen and nitrogen species, computational studies can help elucidate the detailed steps of these reactions and the transient species formed acs.org.

Theoretical studies of reaction mechanisms have been conducted for various systems involving reactive species acs.org. While the search results did not provide specific detailed in silico predictions of this compound's reaction pathways and mechanistic intermediates, the methodology exists and is applied to similar systems. Quantum chemical modeling can be used to study degradation mechanisms and reaction pathways researchgate.net. Computational methods can generate models of putative intermediates formed in the context of enzyme active sites, which is analogous to studying the intermediates formed when this compound interacts with reactive species rsc.org. Understanding the involvement of single-electron transfer steps in reaction pathways is also an area where computational electrochemistry is applied umn.edu.

Development of Computational Models for Structure-Activity Relationship Predictions

Computational models are developed to establish and predict structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) preprints.orgucp.edu.pk. These models correlate the structural features of molecules with their biological activities, allowing for the prediction of the activity of new or modified compounds preprints.orgucp.edu.pk. For this compound and its analogues, SAR studies are crucial for designing compounds with improved properties researchgate.net.

SAR analysis is important in medicinal and computational chemistry for understanding how minute changes in structure influence biological action ucp.edu.pk. Computational models can be built to predict activity based on structural features preprints.org. Various strategies, including matched molecular pairs (MMP) and machine learning, are used to refine SAR analysis and develop predictive models ucp.edu.pk. Studies on this compound analogues have involved the synthesis and evaluation of compounds to establish SAR, correlating structural modifications with superoxide (B77818) dismutase mimetic activity researchgate.net. Computational techniques, including molecular dynamics simulations and DFT analysis, are used in conjunction with SAR studies to understand binding properties and molecular mechanisms researchgate.net. The development of computational models for SAR predictions is an active area of research, aiming to accelerate the identification of potential drug candidates preprints.orgnih.gov.

Superoxide Dismutase Mimetic Activity and Peroxynitrite Scavenging Mechanisms

This compound has been frequently referred to as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger, although the precise mechanisms and the contribution of the pure compound versus potential impurities have been subjects of detailed investigation.

Direct Radical Scavenging Pathways

Early studies often characterized this compound as a cell-permeable SOD mimetic capable of scavenging intracellular ROS, such as superoxide and peroxynitrite. wikipedia.orgfishersci.fiwikipedia.orgresearchgate.net However, more recent and comprehensive research indicates that pure this compound does not effectively dismute superoxide in aqueous systems. mdpi.comfrontiersin.orgctdbase.org The estimated log kcat (O2•−) value for pure this compound is approximately 3.16, which is orders of magnitude lower than that of potent SOD mimics like MnTE-2-PyP and native Cu,Zn-SOD, suggesting its inefficiency in superoxide dismutation at biologically relevant rates. mdpi.comfrontiersin.org

In contrast to its limited SOD mimetic activity in pure form, this compound is recognized as a potent scavenger of peroxynitrite (ONOO−). wikipedia.orgresearchgate.netnih.govnih.gov It inhibits peroxynitrite-induced oxidative reactions. wikipedia.orgresearchgate.netnih.gov this compound also demonstrates the ability to scavenge the carbonate radical (CO3•−), a reactive species formed from the reaction of peroxynitrite with carbon dioxide. mdpi.comfrontiersin.orgctdbase.org16streets.com The peroxynitrite scavenging ability of this compound is less potent compared to MnTE-2-PyP, with a log kred (ONOO−) of approximately 5.06 for the pure compound. mdpi.comfrontiersin.orgctdbase.org16streets.com Some studies also suggest that this compound may possess catalase-like activity, contributing to the detoxification of hydrogen peroxide. uniroma1.it

Role of Impurities versus Pure Compound Activity

The discrepancy in reported SOD mimetic activity for this compound has been linked to the purity of the compound used in various studies. Research has shown that commercial or poorly purified samples of this compound may exhibit low-to-moderate SOD activity due to the presence of non-innocent Mn-containing impurities. mdpi.comfrontiersin.orgctdbase.org These impurities can also inhibit xanthine (B1682287) oxidase, an enzyme that produces superoxide, thereby indirectly reducing superoxide and downstream RNS levels. frontiersin.org

Studies comparing pure this compound to commercial samples have revealed that the slightly better protection observed with commercial preparations in some models of oxidative stress might be attributable to the superoxide scavenging activity of these impurities, which consequently reduces the formation of peroxynitrite and secondary ROS/RNS. mdpi.comfrontiersin.org16streets.com The peroxynitrite scavenging ability of this compound, however, appears to be less significantly affected by the presence of these SOD-active impurities. mdpi.comfrontiersin.orgctdbase.org16streets.com These findings underscore the critical importance of using well-characterized, pure this compound samples to accurately determine the compound's intrinsic biological effects and to distinguish them from those mediated by impurities. frontiersin.orgctdbase.org The use of pure this compound can be valuable in differentiating biological effects primarily driven by peroxynitrite/carbonate radical pathways from those dependent on superoxide. mdpi.comfrontiersin.orgctdbase.org

Modulation of Intracellular Redox Signaling Pathways

Beyond direct radical scavenging, this compound has been shown to influence various intracellular signaling pathways that are sensitive to the cellular redox state.

Effects on Reactive Oxygen Species (ROS) Generation and Homeostasis

This compound has been demonstrated to prevent the generation of intracellular ROS in various cell types following stimulation. For instance, in lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound prevented the increase in intracellular ROS. wikipedia.orgfishersci.finih.gov It has also been shown to mitigate mitochondrial ROS production. guidetopharmacology.org Studies involving iron overload in skeletal muscle cells indicated that pretreatment with this compound reduced ROS production. thermofisher.com The ability of this compound to scavenge intracellular ROS is considered a key mechanism underlying some of its observed inhibitory actions. fishersci.fi Research suggests that this compound can reduce both intracellular and extracellular ROS levels. uni.lu This broad ROS scavenging capacity contributes to its protective effects against oxidative stress-induced cellular damage. uniroma1.itthermofisher.comciteab.comuni-freiburg.de

Interaction with Specific Kinase Signaling Cascades (e.g., p38 MAPK, SAPK/JNK)

Investigations into the effects of this compound on kinase signaling cascades have revealed specific targets. In lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound was found to exclusively prevent the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase (SAPK/JNK). wikipedia.orgfishersci.fiwikipedia.orgresearchgate.netnih.govnih.govmedchemexpress.com This inhibitory effect on p38 MAPK and SAPK/JNK activation is suggested to be a consequence of this compound's ability to prevent intracellular ROS generation. wikipedia.orgfishersci.finih.gov Notably, in the same studies, this compound did not affect the phosphorylation or activation of extracellular signal-regulated kinase 1/2 (ERK1/2). wikipedia.orgnih.gov Inhibition of JNK activation has also been observed as a mechanism by which this compound protects T cells from activation-induced cell death. researchgate.net

Influence on Transcription Factor Activation (e.g., NF-κB, STAT pathways)

The influence of this compound on transcription factor activation appears to be context-dependent. In lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound did not inhibit the activation of nuclear factor-kappa B (NF-κB), based on reporter gene assays and immunoblotting. wikipedia.orgfishersci.fi This finding suggested that in this specific model, LPS-induced NF-κB activation might occur independently of intracellular ROS generation. wikipedia.org

However, other studies have indicated that this compound can modulate NF-κB signaling. In an animal model of spinal cord injury, both this compound and another manganese porphyrin suppressed NF-κB pro-inflammatory pathways, correlating with reduced astrogliosis. uni.lu Furthermore, in SH-SY5Y cells treated with acetaminophen, this compound was shown to block the translocation of the NF-κB subunit p65 to the nucleus. This compound is also mentioned as mediating anti-inflammatory effects through inhibition of NFκB signaling in the context of chronic kidney disease research.

Interactions with Mitochondrial Function and Oxidative Phosphorylation

Mitochondria are central to cellular energy production through oxidative phosphorylation and are significant sources of intracellular ROS. Studies have explored this compound's influence on mitochondrial function and oxidative phosphorylation, often in the context of mitigating oxidative damage.

Research in models of cisplatin-induced renal damage indicated that this compound helped preserve mitochondrial structure and function by maintaining the oxidative phosphorylation system. mdpi.com This effect was linked to its ability to reduce mitochondrial ROS levels, thereby restoring mitochondrial homeostasis and potentially preventing ferroptosis, a form of cell death driven by lipid peroxidation that contributes to renal tubular injury. mdpi.com

In a study investigating the effects of a high-fat diet (HFD) in mice, which can lead to nonalcoholic steatohepatitis (NASH) and decreased oxidative phosphorylation activity, this compound treatment prevented the reduction in the activity and assembly of all oxidative phosphorylation complexes. biologists.com The HFD was shown to decrease the amount of fully assembled complexes due to reduced synthesis of their subunits, particularly those encoded by mitochondrial DNA. biologists.com Treatment with this compound, along with other antioxidants, prevented these changes, suggesting that oxidative and nitrosative stress contribute to the OXPHOS defect in this model and that this compound can counteract this. biologists.com

Furthermore, this compound has been shown to affect mitochondrial membrane potential and ATP levels in thymocytes. In wild-type thymocytes, this compound increased mitochondrial membrane potential and total ATP levels, consistent with an inhibitory effect on UCP2-mediated proton leak. researchgate.net This suggests that endogenous superoxide specifically activates UCP2-dependent proton leak, and this compound, by scavenging superoxide, can influence this process and subsequent ATP production. researchgate.net However, this compound had no effect on these parameters in UCP2-deficient thymocytes, indicating the requirement of UCP2 for this superoxide-mediated regulation. researchgate.net

Table 1 summarizes some observed effects of this compound on mitochondrial function and oxidative phosphorylation based on research findings:

Study ModelObserved Effect of this compoundProposed MechanismKey FindingsSource
Cisplatin-induced renal injuryPreservation of mitochondrial structure and function, maintenance of oxidative phosphorylation system.Reduction of mitochondrial ROS levels, restoration of mitochondrial homeostasis.Prevented ferroptosis and alleviated renal tubular injury. mdpi.com
High-fat diet-induced NASH micePrevention of decreased activity and assembly of OXPHOS complexes.Counteraction of oxidative/nitrosative stress impacting subunit synthesis/assembly.Restored OXPHOS complex activity and assembly, increased gene expression of mtDNA-encoded subunits. biologists.com
Wild-type thymocytesIncreased mitochondrial membrane potential and ATP levels.Inhibition of UCP2-mediated proton leak by scavenging superoxide.Superoxide-mediated regulation of mitochondrial membrane potential and ATP requires UCP2. researchgate.net

Impact on Cellular Autophagy and Protein Degradation Pathways

Cellular autophagy and the ubiquitin-proteasome system are key pathways for protein degradation, essential for maintaining cellular homeostasis and responding to stress. haematologica.orgthermofisher.com Research indicates that this compound can influence these processes.

Studies have shown that this compound can inhibit autophagy. researchgate.net In pulmonary arterial endothelial cells (PAECs), this compound was found to inhibit the degradation of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) by blocking autophagy. researchgate.netnih.gov This led to increased levels of BMPR2 protein expression. researchgate.netnih.gov Experimental evidence included observations that this compound restored the inhibitory effects of cyclohexamide (a protein synthesis inhibitor) on BMPR2 protein expression, suggesting that this compound interferes with BMPR2 degradation rather than its synthesis. nih.gov Treatment with this compound also affected MAP1LC3B-II protein levels, a marker associated with autophagosome formation. researchgate.net

This inhibition of autophagy and the resulting increase in BMPR2 levels by this compound have been linked to potential therapeutic effects. In a rat model of pulmonary arterial hypertension, increasing BMPR2 levels and inhibiting autophagy in pulmonary endothelial and smooth muscle cells with this compound significantly reduced right ventricular afterload and reversed pulmonary vascular remodeling. researchgate.net

Table 2 summarizes the impact of this compound on cellular autophagy and protein degradation:

Cellular Process AffectedObserved Effect of this compoundSpecific Target/PathwayResearch FindingSource
AutophagyInhibitionDegradation of BMPR2 via autophagy pathwayIncreased BMPR2 protein expression by blocking its degradation. researchgate.netnih.gov
Protein DegradationModulationTurnover of endogenous BMPR2 proteinDecelerated the turnover of endogenous BMPR2 and partially restored expression. nih.gov

Role in Inflammatory Pathways in Preclinical Disease Models

Inhibition of Pro-inflammatory Cytokine Production in Immune Cell Models

Studies in Metabolic Disorder Models (e.g., Obesity and Insulin Action in Rodents)

Induction of Antioxidant Gene Expression (e.g., HO-1)

This compound's role as an antioxidant mimetic is closely linked to cellular defense mechanisms against oxidative stress, including the induction of antioxidant genes. The transcription factor Nuclear Factor E2-related Factor 2 (Nrf2) is a key regulator of the expression of numerous antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1). researchgate.netnih.gov Studies have investigated the interplay between reactive species and Nrf2 activation. Research using this compound has provided insights into the role of superoxide in Nrf2 activation. nih.govresearchgate.net For example, studies in cardiomyoblasts showed that this compound could inhibit Nrf2 activation under hypoxic and hypoxia/reoxygenation conditions, suggesting that superoxide is important for Nrf2 gene transcription in these contexts. nih.govresearchgate.net Additionally, studies in inflammatory pain models have shown that this compound can maintain the activity of SIRT3, a mitochondrial sirtuin that deacetylates and activates mitochondrial SOD (MnSOD), and inhibit MnSOD hyperacetylation, thereby restoring its activity. uniroma1.it This indicates an indirect mechanism by which this compound can support the function of endogenous antioxidant enzymes.

While specific quantitative data on this compound's direct induction of HO-1 expression across various metabolic models was not detailed in the search results, its influence on pathways like Nrf2 signaling and the activity of antioxidant enzymes like MnSOD suggests a potential indirect role in modulating the broader antioxidant response, which is relevant in the context of metabolic disorders.

Application as a Research Probe in Neuroinflammation Models

This compound has been utilized as a research probe in models of neuroinflammation to investigate the contribution of oxidative and nitrosative stress to neuronal damage and functional deficits. abcam.commdpi.comoup.comresearchgate.net Its ability to scavenge superoxide and peroxynitrite makes it a valuable tool for dissecting the roles of these specific reactive species in the complex environment of the central nervous system during inflammation. mdpi.comuniroma1.itoup.com

Mitigation of Neuroinflammatory Response around Implanted Devices

Although the search results did not specifically mention "implanted devices" in the context of medical hardware, the use of this compound in neural stem cell (NPC) transplantation studies for spinal cord injury (SCI) models provides a relevant example of mitigating neuroinflammation around introduced biological material. oup.com In rat models of SCI, co-transplantation of human NPCs with this compound embedded in a delivery matrix increased the survival of both the engrafted human NPCs and the host's endogenous NPCs. oup.com This protective effect is attributed, in part, to this compound's ability to scavenge ONOO⁻, a potent pro-inflammatory and cytotoxic RNS, thereby reducing the hostile inflammatory microenvironment around the transplanted cells. oup.com This demonstrates this compound's utility in mitigating the neuroinflammatory response in the context of cellular implantation into neural tissue. This compound has also been evaluated in neuroinflammation models related to bacterial meningitis, where it was among adjunctive therapies that improved clinical outcomes in some studies. researchgate.net

Cellular Interactions within Neural Tissue Microenvironments

Within the neural tissue microenvironment, oxidative and nitrosative stress significantly influence cellular viability and function, impacting neurons, glial cells, and transplanted cells. mdpi.comoup.com As a scavenger of key reactive species, this compound directly interacts with the biochemical environment, altering the redox state. mdpi.com In SCI models, by reducing ONOO⁻ levels, this compound improves the survival of transplanted NPCs and potentially endogenous neural cells by protecting them from oxidative damage and inflammation-induced toxicity. oup.com This modulation of the microenvironment facilitates better graft survival and integration, which is crucial for potential therapeutic benefits in regenerative medicine approaches for neurological injuries. oup.com Studies on traumatic brain injury (TBI) also highlight the critical role of mitochondria-centric redox imbalance in secondary injury progression and mention this compound as an ROS scavenger relevant to cellular mechanisms in neural tissue. mdpi.com

Studies in Viral Infection Models and Immune Response Modulation

Research has explored the impact of this compound in various viral infection models, revealing its influence on key antiviral signaling pathways and immune cell functions. These studies highlight the intricate relationship between viral infection, oxidative stress, and the host immune response, and the potential for ROS scavenging compounds like this compound to modulate these interactions.

Impact on Type I Interferon Signaling and Cell Viability in Viral Infections

Investigations, particularly involving the Yellow Fever Virus-17D (YFV-17D) live-attenuated vaccine strain, have demonstrated that this compound can significantly influence Type I interferon (IFN) signaling and cell viability during viral infection. Studies in human monocyte-derived dendritic cells (DCs) infected with YFV-17D showed that treatment with this compound significantly decreased the expression of IFNβ. uniroma1.itmdpi.com This effect was observed across multiple human donors without reducing viral replication rates. uniroma1.itmdpi.com

Mechanistically, YFV-17D infection is known to induce mitochondrial reactive oxygen species (mROS) over baseline levels. uniroma1.itmdpi.com This virus-induced ROS is identified as a critical driver of IFNβ expression. uniroma1.itmdpi.com this compound, acting as a cell-permeable ROS scavenger, including peroxynitrite, significantly decreased cellular peroxynitrite in infected cells, mirroring the reduction in IFNβ induction. uniroma1.itmdpi.comcmdm.tw The compound's ability to scavenge ROS directly links the production of these species to their recognized function in MAVS oligomerization, a crucial step in activating downstream Type I IFN signaling. uniroma1.itmdpi.comcmdm.twuni-freiburg.de this compound treatment was shown to reduce MAVS oligomerization in YFV-17D-infected cells. uniroma1.it

Furthermore, high levels of ROS are known to be cytotoxic. uniroma1.itmdpi.comcmdm.twuni-freiburg.de Studies investigating the effect of this compound on cell viability in YFV-17D infected cells found that treatment with this compound partially rescued cells from death. uniroma1.itmdpi.comcmdm.twfrontiersin.org This finding is consistent with the linkage between Type I IFN induction and cell death via ROS generation. uniroma1.itmdpi.comcmdm.twfrontiersin.org The data suggest that YFV-17D infection induces metabolic stress leading to enhanced ROS and peroxynitrite generation, which amplifies MAVS-dependent IFN signaling while also mediating cell death. mdpi.com this compound's ability to scavenge these ROS contributes to increased cell viability. uniroma1.itmdpi.comcmdm.twfrontiersin.org

While this compound treatment decreased IFNβ expression and increased cell viability in infected cells, it did not impede the replication of YFV-17D or Dengue Virus 2 (DENV2) in studied models. uniroma1.itmdpi.com This indicates that the impact of this compound is primarily on the host immune response pathways mediated by ROS rather than direct antiviral activity against viral replication itself.

Here is a summary of findings on the impact of this compound on Type I Interferon Signaling and Cell Viability in YFV-17D infection:

Effect of this compound Treatment (in YFV-17D infected cells)ObservationReference
IFNβ ExpressionSignificantly Decreased uniroma1.itmdpi.com
Cell ViabilityIncreased (partially rescued from death) uniroma1.itmdpi.comcmdm.twfrontiersin.org
Viral Replication RateNot Significantly Affected uniroma1.itmdpi.com
MAVS OligomerizationReduced uniroma1.it
Cellular Peroxynitrite LevelsSignificantly Decreased uniroma1.itmdpi.comcmdm.tw

Effects on Immune Cell Surface Markers and Activation

This compound's role as an ROS scavenger also has implications for immune cell activation and related signaling pathways. Mitochondrial ROS play a critical role in the immune functions of macrophages and dendritic cells. researchgate.net As viral infection persists, mROS can stimulate the production of pro-inflammatory cytokines, activating various inflammatory signaling pathways. researchgate.net

Studies have shown that increased mitochondrial oxidative stress can lead to mitochondrial dysfunction and mitochondrial DNA leakage, which in turn induces the activation of pathways like TLR9 and NFκB, resulting in the release of inflammatory cytokines. uni-freiburg.de this compound, by reducing mitochondrial oxidative stress, has the potential to modulate these pathways. It has been shown to decrease ROS production and limit the activation of NLRP3 inflammasomes, thereby reducing the expression of pro-inflammatory cytokines like IL-1β and IL-18 in certain models. researchgate.net NF-κB is a transcription factor implicated in pro-survival regulatory inflammation and immune functions. elifesciences.org

Furthermore, mitochondrial dysfunction can lead to the release of mitochondrial damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs), contributing to immune responses. agingclocks.com Modulating mitochondrial dysfunction with compounds like this compound can therefore influence inflammatory responses.

This compound has also been mentioned in the context of modulating Lck phosphorylation through the inhibition of peroxide production, which is linked to T lymphocyte activation. Lck is a key kinase involved in immune cell activation, particularly T lymphocyte activation upon antigen recognition. This suggests a potential role for this compound in influencing adaptive immune responses as well, although further detailed research on its direct effects on specific immune cell surface markers and the full spectrum of immune cell activation is warranted.

Here is a summary of the observed effects of this compound on immune cell-related pathways:

Pathway/ProcessObservationReference
Mitochondrial Oxidative StressReduced researchgate.netuni-freiburg.de
mtDNA LeakagePotential for reduction (linked to reduced oxidative stress) uni-freiburg.denih.gov
TLR9 ActivationPotential for modulation (linked to reduced mtDNA leakage) uni-freiburg.de
NFκB ActivationPotential for modulation (linked to reduced oxidative stress and TLR9) uni-freiburg.deelifesciences.org
NLRP3 Inflammasome ActivationLimited/Reduced researchgate.netnih.gov
Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18)Reduced (linked to reduced NLRP3 activation) researchgate.netnih.gov
Lck PhosphorylationModulated (through inhibition of peroxide production in T lymphocytes)
Immune Cell Activation (General)Influenced indirectly through modulation of ROS-dependent signaling pathways uniroma1.itmdpi.comresearchgate.netuni-freiburg.deelifesciences.orgagingclocks.comnih.gov

Comparative Analysis with Other Sod Mimics

When compared to other SOD mimics, MnTBAP's profile is distinct, particularly in its catalytic activity and primary mechanism of action.

Table 2: Comparative Analysis of this compound and Other SOD Mimics

CompoundPrimary MechanismCatalytic Efficiency (SOD activity)Other Scavenging ActivityReference(s)
This compound Peroxynitrite ScavengingVery LowPeroxynitrite, Carbonate Radical mdpi.comnih.govresearchgate.net
MnTE-2-PyP Superoxide (B77818) DismutationHighPeroxynitrite nih.govresearchgate.net
EUK-134 (Mn Salen) SOD and Catalase MimicryModerate to HighHydrogen Peroxide mdpi.com
Tempol (Nitroxide) Superoxide ScavengingModerate researchgate.net

This table is interactive. Click on the headers to sort the data.

As the table illustrates, while compounds like MnTE-2-PyP are potent SOD mimics with high catalytic efficiency for superoxide dismutation, this compound's strength lies in its ability to scavenge peroxynitrite. nih.govresearchgate.net Mn salen compounds, such as EUK-134, are notable for having both SOD and catalase-like activity. mdpi.com Nitroxides like Tempol also act as superoxide scavengers. researchgate.net The distinction in their primary mechanisms is crucial for interpreting experimental results and for the rational design of therapeutic strategies targeting specific reactive species.

Conclusion

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to confirm the chemical structure of porphyrin compounds, including the organic ligands before metalation and the final metalloporphyrin complexes. thno.orgresearchgate.net ¹H NMR spectra provide detailed information about the hydrogen atoms within the molecule, their chemical environments, and their connectivity. Analysis of the chemical shifts, splitting patterns, and integration of signals allows for the verification of the porphyrin ring structure and the presence and position of the benzoic acid substituents. For paramagnetic metalloporphyrins like this compound, the presence of the paramagnetic Mn(III) ion can significantly broaden and shift the NMR signals, requiring specialized techniques and careful interpretation. Despite the challenges posed by paramagnetism, NMR remains valuable for confirming the successful synthesis and structural integrity of the porphyrin framework. thno.orgresearchgate.net

Utilization of Mass Spectrometry (MS) for Molecular Integrity Assessment

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and assess its molecular integrity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can provide precise mass-to-charge ratio measurements of the intact molecule, confirming its molecular formula. researchgate.netacs.orgduke.edu MS is also useful for identifying potential impurities or fragmentation patterns, which can offer insights into the stability of the compound under different conditions. The characteristic isotopic distribution of the manganese atom can further aid in confirming the presence of the metal within the porphyrin complex.

Advanced UV-Visible and Fluorescence Spectroscopy for Redox State Analysis

UV-Visible (UV-Vis) spectroscopy is widely used to characterize porphyrins and metalloporphyrins due to their strong absorption bands in the visible and ultraviolet regions, arising from the highly conjugated π-system of the porphyrin ring. thno.orgresearchgate.netacs.orgmdpi.comrsc.orgresearchgate.net Metallation of the porphyrin ligand with a metal ion like manganese leads to significant changes in the UV-Vis spectrum, particularly shifts in the intense Soret band (around 400-500 nm) and the weaker Q-bands (500-700 nm). thno.orgresearchgate.net These changes are indicative of the successful incorporation of the metal ion into the porphyrin core and can provide information about the electronic state of the metal and the porphyrin ring. UV-Vis spectroscopy can also be used to monitor redox reactions of this compound, as changes in the oxidation state of the manganese ion or the porphyrin ligand result in distinct spectral changes. thno.orgresearchgate.net

Fluorescence spectroscopy can complement UV-Vis studies. Free-base porphyrins are typically fluorescent, but upon metallation with certain metal ions, the fluorescence can be quenched. researchgate.net The fluorescence properties of this compound can provide information about the electronic interactions between the manganese ion and the porphyrin ligand, as well as its interactions with other molecules in solution or biological environments. Studies have shown that metal-centered porphyrins can quench the fluorescence of various fluorophores, suggesting potential interactions that need to be considered when using fluorescent probes in the presence of this compound. physiology.orgnih.gov

UV-Vis Absorption Data for Porphyrins:

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)Solvent
H₂TCPP416513, 547, 590, 645
Mn-TCPP465564, 597
H₂T-2-PyPhP422.5517.5, 553.8, 592.1, 648.6CHCl₃

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it particularly useful for characterizing the oxidation state and coordination environment of paramagnetic metal ions like manganese in this compound. acs.orgjlu.edu.cn Mn(III) porphyrins typically have a high-spin d⁴ configuration, which is EPR active. EPR spectra can provide information about the spin state of the manganese ion, the symmetry of its ligand field, and interactions with surrounding nuclei. This information is crucial for understanding the redox chemistry of this compound and its potential catalytic mechanisms, particularly in reactions involving single-electron transfer processes. EPR has been used to determine the valence of the central manganese ion in porphyrin complexes. jlu.edu.cn

Vibrational Spectroscopy (IR, Raman) in Understanding Ligand-Metal Interactions

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the molecular vibrations of this compound, which are sensitive to its structure, bonding, and interactions. thno.orgresearchgate.netacs.orgmdpi.comthaiscience.inforesearchgate.netresearchgate.netresearchgate.net IR spectroscopy can identify characteristic functional groups within the porphyrin ligand and the benzoic acid substituents. thno.orgmdpi.com Changes in the vibrational frequencies upon metallation can indicate the coordination of the nitrogen atoms of the porphyrin core to the manganese ion. thno.orgresearchgate.net Raman spectroscopy, particularly resonance Raman spectroscopy, can provide detailed information about the vibrational modes of the porphyrin macrocycle and the metal-ligand vibrations, offering insights into the electronic structure and the nature of the metal-nitrogen bonds. researchgate.netacs.orgresearchgate.netconicet.gov.ar Differences in Raman spectra between the free ligand and the metal complex are observed due to changes in the symmetry of the porphyrin plane upon metallation. researchgate.netresearchgate.net Surface-enhanced infrared (SEIRA) and Raman spectroscopy have also been used to study the adsorption and orientation of porphyrins on metal surfaces. thaiscience.inforesearchgate.net

FT-IR data has been used to confirm the successful integration of porphyrins into frameworks, with specific peaks indicating metal-nitrogen bonds. thno.org

X-ray Crystallography and Scattering Techniques for Solid-State Structure

Scattering techniques, such as Powder X-ray Diffraction (PXRD), are used to characterize the crystalline nature and phase purity of this compound powder samples. thno.orgmdpi.comrsc.orgrsc.org PXRD patterns provide information about the unit cell dimensions and crystal system. jlu.edu.cn Small-angle X-ray Scattering (SAXS) can be used to study the size and shape of this compound particles or aggregates in solution or in solid matrices, which is relevant for understanding its behavior in different environments and formulations.

PXRD data confirms the crystalline nature of prepared porphyrin compounds. mdpi.comrsc.org

Method Development for Quantitative Analysis in Biological Systems

Quantitative analysis of this compound in biological systems is crucial for pharmacokinetic and pharmacodynamic studies, allowing researchers to determine its concentration in various tissues and fluids over time. Developing sensitive and specific analytical methods for this compound in complex biological matrices (such as plasma, tissue homogenates, or cell lysates) presents unique challenges due to potential interference from endogenous compounds and the relatively low concentrations often encountered.

Methods have been developed for the quantitative determination of residual manganese in Mn porphyrin preparations, which is important for accurately interpreting biological data and ensuring the purity of the compound used in studies. nih.gov One such method involves the extraction of residual Mn²⁺ followed by spectrophotometric determination using a porphyrin indicator. nih.gov Other quantitative methods may involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection, or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total manganese analysis. nih.govnih.gov These methods require careful validation to ensure accuracy, precision, sensitivity, and specificity in the biological matrix of interest.

Quantitative Analysis Data (Example for Residual Mn²⁺):

MethodAnalyteMatrixDetection LimitReference
Spectrophotometry (Cd²⁺-catalyzed metallation of H₂TCPP)Residual Mn²⁺Mn-porphyrin preparationsSensitive nih.gov

Structure Activity Relationships Sar and Analog Design for Enhanced Properties

Systematic Modification of Peripheral Substituents and Their Effects on Activity

Studies have explored the synthesis and evaluation of analogs with modified carboxylic ester and amide substituents at these positions. For instance, tetraester analogs have shown comparable SOD activity to MnTBAP, while amide substitutions generally resulted in reduced SOD activity. researchgate.net Further modifications, such as substituted methyl benzoate/acid and disubstituted porphyrins, have yielded analogs with comparable to improved SOD activity and enhanced efficacy in reducing thiobarbituric acid reactive species (TBARS), a marker of lipid peroxidation. researchgate.net

The nature and position of substituents on the peripheral rings can influence the electron density distribution across the porphyrin macrocycle and around the metal center, thereby affecting redox properties and catalytic activity. numberanalytics.com For example, introducing electron-donating or withdrawing groups can shift the redox potential of the manganese center, impacting its ability to catalyze the dismutation of superoxide (B77818) or react with other reactive species.

Influence of Metal Center and Ligand Environment on Redox Properties

The central manganese ion and its coordination environment provided by the porphyrin ligand are fundamental determinants of this compound's redox properties and catalytic activity. The manganese ion cycles between different oxidation states (typically Mn(II) and Mn(III)) during catalytic reactions, such as the proposed dismutation of superoxide. researchgate.net

The redox potential of the Mn(III)P/Mn(II)P couple is a critical parameter that correlates with the compound's SOD mimetic activity and reactivity towards other reactive species like peroxynitrite. researchgate.netkarger.comresearchgate.netresearchgate.net For this compound, the metal-centered reduction potential (E₁/₂) is reported to be around -194 mV versus NHE, which is considered unfavorable for efficient superoxide dismutation in aqueous systems compared to more potent SOD mimics with more positive redox potentials. karger.comresearchgate.netacs.org

The ligand environment, particularly the nature and charge of the porphyrin ring and its substituents, significantly influences the electronic state and accessibility of the metal center. numberanalytics.comnumberanalytics.com Cationic manganese porphyrins, for instance, often exhibit more positive redox potentials and enhanced reactivity towards anionic species like superoxide due to favorable electrostatic interactions. researchgate.netkarger.comresearchgate.netacs.org The anionic nature of this compound, arising from the deprotonated carboxylic acid groups, is thought to contribute to its less favorable interaction with anionic superoxide. acs.org

Modifications to the porphyrin macrocycle itself, beyond the peripheral substituents, or changes in the coordinating atoms could potentially tune the redox properties of the encapsulated manganese ion, leading to improved catalytic efficiency for specific reactive species.

Design and Synthesis of Novel this compound Analogs as Superoxide Dismutase Mimics

Despite the debate surrounding the intrinsic SOD activity of pure this compound in aqueous solutions, the design and synthesis of novel analogs with enhanced SOD mimetic properties remains an active area of research. mdpi.comnih.govresearchgate.net The goal is to create compounds that can effectively catalyze the dismutation of superoxide, thereby mitigating oxidative stress.

Analogs are designed by systematically varying the peripheral substituents, altering the charge of the molecule, or modifying the porphyrin core to optimize the metal-centered redox potential and improve access of superoxide to the catalytic site. researchgate.netresearchgate.netacs.org For example, cationic manganese porphyrins with N-alkylpyridinium substituents have been developed and shown to be potent SOD mimics with favorable redox properties and electrostatic interactions with superoxide. researchgate.netkarger.comresearchgate.netacs.org

While this compound itself may not be a highly efficient SOD mimic, its structure serves as a foundation for designing analogs that overcome its limitations. Research findings indicate that specific modifications can lead to a significant increase in catalytic activity towards superoxide. acs.org

Development of Derivatized Forms (e.g., PEG-ylated) for Modified Biological Behavior

To improve the pharmacokinetic profile, bioavailability, and targeting of metalloporphyrins like this compound, derivatization strategies such as PEGylation are employed. frontiersin.orgbiochempeg.com PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the molecule.

PEGylation can offer several advantages, including increased solubility, reduced aggregation, decreased immunogenicity, prolonged circulation half-life, and altered biodistribution. frontiersin.orgbiochempeg.commdpi.com These modifications can enhance the therapeutic potential of the compound by allowing it to reach target tissues more effectively and persist in the body for longer durations.

PEGylated forms of manganese porphyrins, including those conceptually related to this compound, have been synthesized and investigated. ub.eduresearchgate.net For instance, PEG-conjugated manganese protoporphyrin has been explored as a catalase mimic with therapeutic application in models of acute liver failure. researchgate.net The PEGylation of an amide derivative of this compound has also been reported, highlighting the potential to modify the biological behavior of this compound-based structures. acs.org The size and architecture of the attached PEG chains can be varied to fine-tune the desired biological properties. frontiersin.org

Computational Screening and Rational Design for Optimized SAR Profiles

Computational methods play an increasingly important role in the rational design and optimization of metalloporphyrin-based antioxidants and SOD mimics. nih.govnih.govresearchgate.net Techniques such as computational screening, molecular docking, and molecular dynamics simulations can provide valuable insights into the structure-activity relationships and predict the potential biological behavior of novel analogs before their synthesis.

Computational approaches can be used to:

Predict the redox potentials of designed porphyrin complexes based on their electronic structure.

Model the interaction of the compounds with reactive oxygen and nitrogen species to assess their catalytic activity.

Simulate the binding of the compounds to biological targets, such as enzymes or proteins involved in oxidative stress pathways.

Evaluate the potential for membrane permeability and cellular uptake based on the compound's physicochemical properties.

Design libraries of potential analogs with desired structural features and predict their activity profiles.

Rational design, guided by computational analysis and a deep understanding of SAR, allows for a more targeted and efficient approach to developing this compound analogs with optimized properties for specific therapeutic applications. nih.govnih.gov This iterative process involves designing new structures, synthesizing them, experimentally evaluating their activity, and using the data to refine computational models and guide further design cycles.

Analytical Methodologies for Mntbap Research

Methodologies for Detection and Quantification in Complex Biological Matrices

Detecting and quantifying MnTBAP in complex biological matrices such as plasma, serum, blood, urine, or tissue homogenates presents unique analytical challenges due to the complexity of the matrix and potentially low concentrations of the analyte. researchgate.netscispace.comsynexagroup.com Bioanalytical techniques are specifically designed for the quantitative estimation of active compounds and their metabolites in biological fluids. researchgate.netscispace.comijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are prominent techniques employed for this purpose. nih.govwikipedia.orgchromatographyonline.com LC-MS combines the separation power of liquid chromatography, which can handle polar and thermally unstable compounds like porphyrins, with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgchromatographyonline.comthermofisher.com This coupling is particularly advantageous for analyzing complex biological samples. wikipedia.orgchromatographyonline.com

For instance, HPLC/MS/MS using a triple quadrupole mass spectrometer has been utilized to measure oxidized amino acids like dityrosine (B1219331) and nitrotyrosine, which are markers of oxidative injury, in tissue samples following this compound administration. nih.gov This method involved tissue homogenization, protein pellet isolation, addition of isotopically labeled internal standards, hydrolysis, and subsequent quantification using isotope dilution electrospray ionization MS. nih.gov

While the search results specifically detail the use of LC-MS/MS for detecting oxidative stress markers influenced by this compound treatment, the underlying principle of using LC coupled with sensitive mass spectrometry is directly applicable to the detection and quantification of this compound itself within biological matrices. The development of such methods requires careful optimization of sample preparation (e.g., extraction techniques like liquid-liquid extraction or solid phase extraction to remove matrix interferences), chromatographic conditions, and mass spectrometry parameters to ensure accuracy, sensitivity, and reproducibility. researchgate.netscispace.comthermofisher.com

Techniques for Assessing Cellular Uptake and Subcellular Localization

Understanding how this compound enters cells and where it localizes intracellularly is critical for elucidating its mechanism of action. Several techniques are employed to assess cellular uptake and subcellular distribution.

Fluorescence microscopy, often coupled with specific fluorescent dyes, allows for the visualization of compounds within cells and tissues. purdue.eduthermofisher.com Time-lapse microscopy recordings can be used to investigate the kinetics of cellular processes influenced by this compound, such as the down-modulation of cell surface proteins. nih.gov

Flow cytometry is another powerful technique for analyzing cellular uptake and localization on a cell-by-cell basis. purdue.eduthermofisher.compsu.edu This method allows for the quantitative assessment of intracellular components and can be used to detect changes in cellular markers or the presence of fluorescently labeled compounds within cell populations. nih.govpurdue.edunih.gov For example, flow cytometry has been used to measure intracellular superoxide (B77818) levels using superoxide-specific dyes, and the reduction of fluorescence intensity upon this compound treatment indicates its effect on cellular reactive oxygen species (ROS). purdue.edupsu.edu Flow cytometry has also been applied to quantify cellular apoptosis and assess changes in mitochondrial membrane potential using appropriate fluorescent probes in cells treated with this compound. nih.gov

Studies on the subcellular localization of similar metalloporphyrin SOD mimics have shown a correlation between lipophilicity and accumulation in mitochondria relative to the cytosol, as observed in yeast cells. nih.gov While direct data on this compound's subcellular localization from the search results are limited, the application of techniques like fluorescence microscopy with appropriate probes or differential centrifugation followed by quantification in cellular fractions could be used to determine its distribution within cellular compartments. Some research suggests this compound may localize in relatively acidic cellular compartments, potentially influencing its activity. researchgate.netnih.gov

Data from flow cytometry experiments can provide quantitative insights into cellular responses to this compound. For instance, flow cytometry analysis showed a dose-dependent decrease in cell-surface CD4 on lymphocytes treated with increasing concentrations of this compound. nih.gov

Cellular Uptake and Effect on Cell Surface Markers

Treatment (this compound Concentration)Cell Type (Species)CD4 Surface Level (% of Control)CD8 Surface Level (% of Control)CD3 Surface Level (% of Control)Citation
100 µMMurine T lymphocytesGradual decreaseNot specifiedNo alteration nih.gov
400 µMMurine T lymphocytes~12.5% (8-fold reduction)~70% (30% decrease)No alteration nih.gov
400 µMHuman T lymphocytes~15% (85% decrease)~60% (40% decrease)No alteration nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Uncharacterized Biological Targets

While MnTBAP is recognized for its scavenging activity against species like peroxynitrite and carbonate radical, the complete spectrum of its biological targets remains to be fully elucidated. Some research suggests that the observed biological effects of this compound may be more closely linked to its peroxynitrite scavenging capabilities than to its activity as a superoxide (B77818) dismutase (SOD) mimic. acs.orgresearchgate.net Furthermore, studies indicate potential off-target interactions, such as the ability to block Ca2+ influx through NMDARs. mdpi.com Future research should focus on employing targeted biochemical and cellular assays to definitively identify the proteins, enzymes, and signaling molecules with which this compound directly interacts. Understanding these interactions is crucial for a comprehensive understanding of its mechanisms of action beyond general radical scavenging.

Exploration of Novel Mechanistic Pathways

The precise molecular mechanisms underpinning many of this compound's observed biological effects, such as its cryoprotective properties in sperm, are not yet fully understood. researchgate.net While its role in scavenging reactive species is established, investigations into alternative or complementary pathways are warranted. researchgate.net This includes exploring how this compound might influence specific cellular processes, such as mitochondrial function, protein modification, and inflammatory signaling cascades, independent of or in conjunction with its antioxidant activity. uniroma1.itresearchgate.netnih.gov Advanced mechanistic studies, potentially involving techniques to track the compound within cells and tissues, are needed to map the intricate pathways it affects.

Advanced Delivery Systems for Targeted Research Applications

The anionic nature of this compound can present challenges for its efficient transport across negatively charged biological membranes, potentially limiting its intracellular bioavailability. acs.org Developing advanced delivery systems is a critical future direction to enhance the targeted delivery of this compound for specific research applications. Strategies such as encapsulation in nanoparticles, liposomes, or the conjugation of this compound to cell-penetrating peptides or targeting ligands could improve its cellular uptake and accumulation in specific organelles or cell types. ijpras.commdpi.comalameed.edu.iq Surface modification of materials with this compound has also shown promise for sustained anti-oxidative activity in specific contexts, such as neural interfacing applications. researchgate.netnih.gov Continued research in this area is essential to overcome delivery barriers and maximize the compound's efficacy in various biological studies.

Integration with Multi-Omics Approaches for Comprehensive Understanding

Integrating multi-omics approaches (including genomics, transcriptomics, proteomics, and metabolomics) with studies involving this compound holds significant potential for a more comprehensive understanding of its biological impact. core.ac.ukazolifesciences.comfrontiersin.orgmdpi.com By analyzing changes across multiple molecular layers simultaneously, researchers can gain deeper insights into how this compound influences gene expression, protein profiles, and metabolic pathways. This holistic approach can help uncover complex interactions and regulatory networks affected by this compound treatment, providing a systems-level view of its effects and potentially revealing novel mechanisms or biomarkers that would be missed by single-omics studies.

Q & A

Q. What mechanistic pathways underlie MnTBAP’s role in reducing adiposity and improving insulin sensitivity?

this compound reduces adiposity by modulating energy balance, primarily through decreased caloric intake rather than altered energy expenditure. In high-fat diet (HFD) models, it increases protein kinase B (PKB) phosphorylation and expression in muscle and adipose tissue, enhancing insulin signaling . Researchers should prioritize assays like Western blotting for PKB activity and indirect calorimetry for energy expenditure measurements to validate these mechanisms.

Q. What experimental models are most suitable for studying this compound’s metabolic effects?

Murine models, particularly C57BL/6 mice fed a long-term HFD (e.g., 24 weeks), are effective for studying pre-existing obesity and insulin resistance. This compound administration in the final 5 weeks of HFD exposure replicates therapeutic scenarios, enabling analysis of weight loss and metabolic improvements . Ensure protocols include controlled feeding regimes and dual-energy X-ray absorptiometry (DEXA) for body composition analysis.

Q. How is this compound dosage optimized in preclinical studies?

Dosage optimization requires pharmacokinetic profiling and toxicity assessments. In murine studies, intraperitoneal injections (e.g., 10 mg/kg, 3x/week) have been used without reported adverse effects. Researchers should conduct dose-response experiments and compare tissue-specific bioavailability using liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can discrepancies in this compound’s effects across studies be resolved?

Contradictions may arise from variations in diet composition, administration timing, or genetic backgrounds of animal models. To address this, standardize protocols using the FINERMAPS framework (Feasible, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, Systematic) . Meta-analyses of existing data, stratified by experimental conditions, can isolate confounding variables .

Q. Does this compound’s efficacy depend on heme oxygenase-1 (HO-1) activation?

Unlike cobalt protoporphyrins, this compound’s effects on adiposity and insulin action are independent of HO-1. This was confirmed by administering the HO-1 inhibitor tin mesoporphyrin, which did not block this compound’s metabolic benefits. Researchers should explore alternative pathways, such as redox-sensitive transcription factors (e.g., NF-κB) or mitochondrial uncoupling proteins .

Q. What methodologies best capture this compound’s impact on energy balance?

Combine indirect calorimetry (to measure oxygen consumption and respiratory exchange ratio) with detailed food intake logs. In HFD-fed mice, this compound reduces caloric intake by ~20%, necessitating precise gravimetric analysis of feed and automated monitoring systems to minimize human error .

Methodological Guidance

Q. How should researchers design studies to evaluate this compound’s long-term safety?

Implement longitudinal studies with histopathological assessments of major organs (liver, kidney) and serum biomarkers (e.g., ALT, creatinine). Include control groups receiving vehicle and/or alternative antioxidants to differentiate this compound-specific effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use mixed-effects models to account for inter-individual variability in metabolic responses. For small sample sizes (n < 10/group), non-parametric tests (e.g., Kruskal-Wallis) are preferable. Power analysis should precede experiments to ensure adequate detection of effect sizes (α = 0.05, β = 0.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.